molecular formula C16H14N4O2 B2421427 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1704994-18-2

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2421427
CAS No.: 1704994-18-2
M. Wt: 294.314
InChI Key: NONKOSZVNQUVLB-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and an acetamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the pyridine ring: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the acetamide group: This step often involves the acylation of an amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the oxadiazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific rings and substituents present.

Uniqueness: N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is unique due to the combination of the pyridine, oxadiazole, and acetamide groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONKOSZVNQUVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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